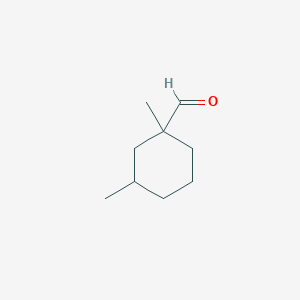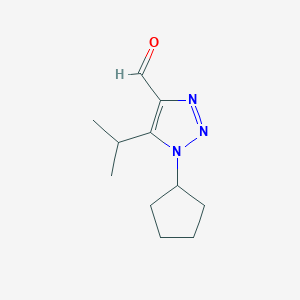![molecular formula C12H20N2 B13276845 (Pentan-3-yl)[1-(pyridin-4-yl)ethyl]amine](/img/structure/B13276845.png)
(Pentan-3-yl)[1-(pyridin-4-yl)ethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Pentan-3-yl)[1-(pyridin-4-yl)ethyl]amine: is an organic compound with the molecular formula C12H20N2 and a molecular weight of 192.30 g/mol . This compound features a pyridine ring substituted with an ethylamine group and a pentyl chain, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Pentan-3-yl)[1-(pyridin-4-yl)ethyl]amine typically involves the reaction of 1-(pyridin-4-yl)ethan-1-one with pentan-3-ylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (Pentan-3-yl)[1-(pyridin-4-yl)ethyl]amine can undergo oxidation reactions, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form various reduced products, depending on the reducing agents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are typically employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or other reduced derivatives .
Scientific Research Applications
Chemistry: In chemistry, (Pentan-3-yl)[1-(pyridin-4-yl)ethyl]amine is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in diverse chemical reactions, making it valuable in research and development .
Biology: Its ability to interact with biological molecules makes it a useful tool in biochemical assays .
Medicine: In medicine, this compound may be explored for its therapeutic potential. It could serve as a lead compound in the development of new drugs targeting specific molecular pathways .
Industry: Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes .
Mechanism of Action
The mechanism of action of (Pentan-3-yl)[1-(pyridin-4-yl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 1-(Pyridin-4-yl)ethan-1-one
- 1-(Pentan-3-yl)piperidin-4-amine hydrochloride
- 1-(4-Pyridyl)ethylamine
Comparison: Compared to these similar compounds, (Pentan-3-yl)[1-(pyridin-4-yl)ethyl]amine stands out due to its unique combination of a pyridine ring and a pentyl chain. This structural feature imparts distinct reactivity and properties, making it suitable for specific applications that other similar compounds may not fulfill .
Properties
Molecular Formula |
C12H20N2 |
|---|---|
Molecular Weight |
192.30 g/mol |
IUPAC Name |
N-(1-pyridin-4-ylethyl)pentan-3-amine |
InChI |
InChI=1S/C12H20N2/c1-4-12(5-2)14-10(3)11-6-8-13-9-7-11/h6-10,12,14H,4-5H2,1-3H3 |
InChI Key |
DLGQDGJZJTVXKU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC(C)C1=CC=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Furan-2-ylmethyl)[3-(methylsulfanyl)propyl]amine](/img/structure/B13276770.png)

![1-{[1-(3,5-Dimethylphenyl)ethyl]amino}propan-2-ol](/img/structure/B13276784.png)


![5-Bromo-2-[(dimethylamino)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13276803.png)
![3-{5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}propanoic acid](/img/structure/B13276815.png)
amine](/img/structure/B13276816.png)

![4-[(2-Methoxyphenyl)methoxy]piperidine](/img/structure/B13276823.png)


![1-{Thieno[3,2-b]furan-5-carbonyl}piperazine](/img/structure/B13276848.png)
